1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone
Overview
Description
1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone is a complex organic compound that features a piperazine ring, a benzyl group, a chlorophenyl group, and an adamantyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Incorporation of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts alkylation reaction.
Addition of the Adamantyl Group: The adamantyl group can be introduced via a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution; chlorinating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzylpiperazin-1-yl)-2-[2-(4-fluorophenyl)-2-adamantyl]ethanone
- 1-(4-Benzylpiperazin-1-yl)-2-[2-(4-bromophenyl)-2-adamantyl]ethanone
- 1-(4-Benzylpiperazin-1-yl)-2-[2-(4-methylphenyl)-2-adamantyl]ethanone
Uniqueness
1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The adamantyl group also imparts rigidity and bulkiness to the molecule, potentially affecting its interactions with biological targets.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35ClN2O/c30-27-8-6-24(7-9-27)29(25-15-22-14-23(17-25)18-26(29)16-22)19-28(33)32-12-10-31(11-13-32)20-21-4-2-1-3-5-21/h1-9,22-23,25-26H,10-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUMQHLNKIOHTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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